molecular formula C24H17Cl2N5O B11337895 2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

Cat. No.: B11337895
M. Wt: 462.3 g/mol
InChI Key: AQBUDJAOJYOVEL-UHFFFAOYSA-N
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Description

2-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a heterocyclic compound that features a triazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the phenyl and chlorophenyl groups. The final step involves the chlorination of the benzamide moiety. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs .

Scientific Research Applications

2-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE involves the inhibition of CDK2. This enzyme plays a critical role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .

Properties

Molecular Formula

C24H17Cl2N5O

Molecular Weight

462.3 g/mol

IUPAC Name

2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

InChI

InChI=1S/C24H17Cl2N5O/c25-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)27-24-29-23(30-31(21)24)28-22(32)18-8-4-5-9-19(18)26/h1-14,21H,(H2,27,28,29,30,32)

InChI Key

AQBUDJAOJYOVEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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